molecular formula C11H13BrN2O2 B2523223 Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate CAS No. 332403-00-6

Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate

Cat. No.: B2523223
CAS No.: 332403-00-6
M. Wt: 285.141
InChI Key: XIVUNHJTGFOFHK-UHFFFAOYSA-N
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Description

Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate is a useful research compound. Its molecular formula is C11H13BrN2O2 and its molecular weight is 285.141. The purity is usually 95%.
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Scientific Research Applications

Antiulcer Properties

Research has identified Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate derivatives as a novel class of antiulcer agents. These compounds exhibit gastric antisecretory and cytoprotective properties, which are not attributed to histamine (H2) receptor antagonism or prostaglandin analogues. The mechanism might involve the inhibition of the H+/K+-ATPase enzyme, suggesting a potential therapeutic application in treating ulcers without the side effects associated with traditional drugs (Kaminski et al., 1985).

Synthetic Methodologies

The compound and its derivatives have been pivotal in developing new synthetic methodologies. A method for the regioselective synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines via regioselective aza-ene additions has been reported, showcasing the versatility of imidazo[1,2-a]pyridine derivatives in constructing complex heterocyclic structures with high regioselectivity and yields (Wang et al., 2015).

Pharmacological Potential

The structure of this compound derivatives has been explored for their pharmacological potential beyond antiulcer activity. For instance, derivatives have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative diseases like Alzheimer's. This suggests their potential application in developing treatments for cognitive disorders (Kwong et al., 2019).

Chemical Synthesis and Reactivity

The compound's framework has facilitated the development of novel reactions and synthetic routes. For example, a copper-catalyzed selective cross-coupling method has been reported, enabling the synthesis of C-3 carbonyl imidazo[1,2-a]pyridine derivatives. This method represents a new pathway to synthesize natural products and pharmaceuticals featuring the imidazo[1,2-a]pyridine core (Lei et al., 2016).

Future Directions

Imidazo[1,2-a]pyridines, including “Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate”, have a wide range of applications in medicinal chemistry . Therefore, future research may focus on exploring new synthesis methods, studying their biological activities, and developing new drugs based on these compounds .

Properties

IUPAC Name

methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-15-11(14)6-5-9-8-13-7-3-2-4-10(13)12-9/h2-4,7-8H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPSJZJBTMNPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CN2C=CC=CC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-imidazo[1,2-a]pyridin-2-ylpropanoic acid (472 mg) in methanol (24.8 mL) was added thionyl chloride (0.215 mL), and the mixture was stirred at 60° C. for 3.5 hr. To the reaction mixture was added, under ice-cooling, saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted with ethyl acetate. The organic layer was washed successively with water and saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (402 mg).
Quantity
472 mg
Type
reactant
Reaction Step One
Quantity
0.215 mL
Type
reactant
Reaction Step One
Quantity
24.8 mL
Type
reactant
Reaction Step One

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